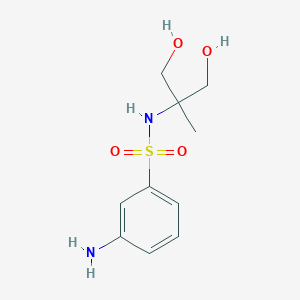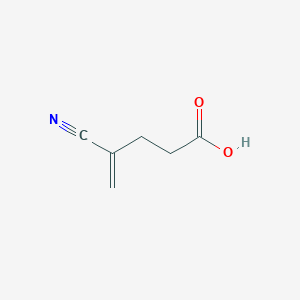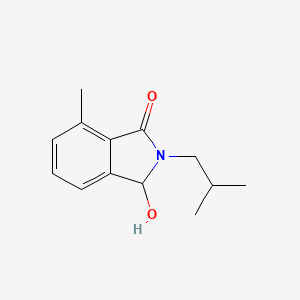![molecular formula C12H19F2NO2 B8356552 Ethyl (S)-8,8-difluoro-2-azaspiro[4.5]decane-3-carboxylate](/img/structure/B8356552.png)
Ethyl (S)-8,8-difluoro-2-azaspiro[4.5]decane-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl (3S)-8,8-difluoro-2-azaspiro[4.5]decane-3-carboxylate is a synthetic compound characterized by its unique spirocyclic structure. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug development.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl (S)-8,8-difluoro-2-azaspiro[4.5]decane-3-carboxylate typically involves a multi-step process. One efficient method involves the copper-catalyzed difluoroalkylation of N-benzylacrylamides with ethyl bromodifluoroacetate. This reaction proceeds through a tandem radical addition and dearomatizing cyclization process .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent systems, to ensure high yield and purity on an industrial scale.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl (3S)-8,8-difluoro-2-azaspiro[4.5]decane-3-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert it into different reduced forms, potentially altering its biological activity.
Substitution: Nucleophilic substitution reactions can introduce various functional groups into the molecule, modifying its properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like alkyl halides and nucleophiles are employed under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a variety of functionalized spirocyclic compounds.
Aplicaciones Científicas De Investigación
Ethyl (3S)-8,8-difluoro-2-azaspiro[4.5]decane-3-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a valuable tool for studying biological processes and interactions.
Industry: The compound can be used in the development of new materials with specific properties.
Mecanismo De Acción
The mechanism of action of Ethyl (S)-8,8-difluoro-2-azaspiro[4.5]decane-3-carboxylate involves its interaction with specific molecular targets. The compound’s spirocyclic structure allows it to bind to certain enzymes or receptors, modulating their activity. This interaction can influence various biological pathways, leading to its observed effects.
Comparación Con Compuestos Similares
Similar Compounds
Halichlorine: A marine alkaloid with a similar spirocyclic structure, known for its biological activity.
Pinnaic Acid: Another marine alkaloid with a 6-azaspiro[4.5]decane skeleton, used in biochemical research.
Uniqueness
Ethyl (3S)-8,8-difluoro-2-azaspiro[4.5]decane-3-carboxylate is unique due to its difluoroalkylated structure, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Propiedades
Fórmula molecular |
C12H19F2NO2 |
|---|---|
Peso molecular |
247.28 g/mol |
Nombre IUPAC |
ethyl (3S)-8,8-difluoro-2-azaspiro[4.5]decane-3-carboxylate |
InChI |
InChI=1S/C12H19F2NO2/c1-2-17-10(16)9-7-11(8-15-9)3-5-12(13,14)6-4-11/h9,15H,2-8H2,1H3/t9-/m0/s1 |
Clave InChI |
AQVNNRMWSMEXIL-VIFPVBQESA-N |
SMILES isomérico |
CCOC(=O)[C@@H]1CC2(CCC(CC2)(F)F)CN1 |
SMILES canónico |
CCOC(=O)C1CC2(CCC(CC2)(F)F)CN1 |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details







Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

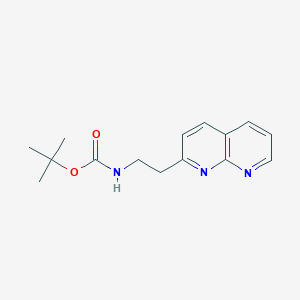
![[5-(1,1-dimethyl-allyl)-3H-imidazol-4-yl]-methanol](/img/structure/B8356511.png)


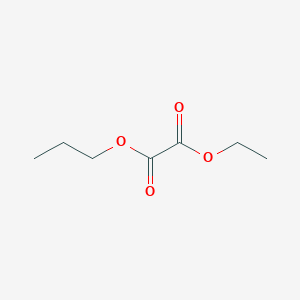
![4-Methylene-2-oxo-3-n-propyl-1-oxa-3,8-diazaspiro[4,5]decane](/img/structure/B8356533.png)

